molecular formula C8H8BrFMg B6337705 2-Fluorophenethylmagnesium bromide CAS No. 1187169-09-0

2-Fluorophenethylmagnesium bromide

Cat. No.: B6337705
CAS No.: 1187169-09-0
M. Wt: 227.36 g/mol
InChI Key: CTWRAHLZEKOXCS-UHFFFAOYSA-M
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Description

2-Fluorophenethylmagnesium bromide is an organomagnesium halide (Grignard reagent) presented as a solution in tetrahydrofuran (THF), typically at a concentration of 0.5 M. This compound is highly sensitive to air and moisture and must be handled under an inert atmosphere, such as argon or nitrogen. Grignard reagents are widely used in research and development for forming new carbon-carbon bonds via nucleophilic addition to a range of electrophiles. The primary reaction of this compound involves the nucleophilic attack of the carbanion on electrophilic centers. It readily adds to carbonyl compounds, such as aldehydes and ketones, to produce secondary and tertiary alcohols, respectively. It is also employed in coupling reactions and for the synthesis of complex organic molecules. The 2-fluorophenethyl moiety is a valuable building block in medicinal chemistry and materials science. The fluorine atom at the ortho position and the phenethyl chain can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an intermediate of interest in the synthesis of potential pharmaceutical agents and other specialty chemicals. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;1-ethyl-2-fluorobenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.BrH.Mg/c1-2-7-5-3-4-6-8(7)9;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWRAHLZEKOXCS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=CC=C1F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Fluorophenethylmagnesium Bromide

Direct Oxidative Addition of Magnesium to 2-Fluorophenethyl Bromide Precursors

The primary method for synthesizing 2-Fluorophenethylmagnesium bromide is through the direct reaction of 2-fluorophenethyl bromide with magnesium metal. youtube.com This process, known as oxidative addition, involves the insertion of magnesium (in its elemental state, Mg(0)) into the carbon-bromine bond of the precursor. youtube.com The magnesium is oxidized from a 0 to a +2 oxidation state, resulting in the formation of the organomagnesium compound. youtube.com

The formation of a Grignard reagent involves the transfer of an electron from the magnesium metal to the alkyl or aryl halide. mnstate.edu The exact mechanism of magnesium insertion into carbon-halogen bonds is complex and believed to involve radical intermediates. alfredstate.eduleah4sci.com The reaction occurs on the surface of the magnesium metal. alfredstate.eduacs.org It is speculated that the process involves surface-adherent radicals. alfredstate.edu

The initial step is the transfer of a single electron from the magnesium surface to the organic halide, forming a radical anion. This rapidly breaks down to form a carbon-centered radical and a halide anion, which remains adsorbed to the magnesium surface. A second electron transfer from the magnesium to the carbon radical then forms the carbanionic center of the Grignard reagent.

A significant challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, inhibiting its reaction with the organic halide. wikipedia.org Various activation strategies have been developed to overcome this barrier and expose the reactive metal surface. wikipedia.org

Activation Strategies for Magnesium Metal in Grignard Formation

Chemical Activators (e.g., Iodine, 1,2-Dibromoethane)

Chemical activators are commonly employed to initiate the Grignard reaction. wikipedia.org

Iodine: A small amount of iodine is often added to the reaction mixture. researchgate.net The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer and expose fresh magnesium surfaces. stackexchange.com

1,2-Dibromoethane: This is another effective activating agent. researchgate.net Its reaction with magnesium produces ethylene (B1197577) gas and magnesium bromide. stackexchange.com The formation of ethylene bubbles provides a visual indicator that the activation has been successful. stackexchange.com The magnesium bromide formed also helps to clean the magnesium surface. researchgate.net

ActivatorMechanism of ActionObservable Signs
Iodine Reacts with Mg to form MgI₂, etching the MgO layer. stackexchange.comDisappearance of iodine color, darkening of the solution. acs.org
1,2-Dibromoethane Reacts with Mg to form ethylene gas and MgBr₂, cleaning the surface. researchgate.netstackexchange.comBubbling of ethylene gas. stackexchange.com

Halogen-Magnesium Exchange Reactions for this compound Generation

The halogen-magnesium exchange is a powerful and widely used method for the preparation of functionalized Grignard reagents that are otherwise difficult to obtain. uni-muenchen.de This method involves the reaction of an organic halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium bromide (i-PrMgBr) or isopropylmagnesium chloride (i-PrMgCl). harvard.edu The equilibrium of the reaction is driven by the formation of a more stable organomagnesium species.

A significant advancement in this area is the use of i-PrMgCl complexed with lithium chloride (i-PrMgCl·LiCl). clockss.orgresearchgate.net This "Turbo-Grignard" reagent exhibits enhanced reactivity, allowing the bromine-magnesium exchange to proceed efficiently at lower temperatures, which is critical for preserving sensitive functional groups within the molecule. clockss.orgresearchgate.net The use of iPrMgCl·LiCl can significantly accelerate the exchange reaction compared to the Grignard reagent alone. researchgate.net

The reaction is typically performed in an ethereal solvent, with tetrahydrofuran (B95107) (THF) being the most common choice. harvard.edu The rate of the exchange is influenced by electronic factors; electron-withdrawing groups on an aromatic ring can accelerate the reaction, while electron-donating groups tend to slow it down. harvard.edu For a substrate like 2-(2-fluorophenyl)ethyl bromide, the fluorine atom acts as an electron-withdrawing group, facilitating the exchange. The reaction generally proceeds under mild, often cryogenic, conditions to minimize side reactions. nih.gov

Key Features of Halogen-Magnesium Exchange:

Mild Conditions: Reactions can often be carried out at low temperatures (-78 °C to 0 °C), which improves functional group tolerance. clockss.org

High Functional Group Tolerance: This method allows for the preparation of Grignard reagents in the presence of esters, cyanides, and other sensitive groups that would not survive traditional Grignard formation conditions. clockss.orgresearchgate.net

Chemoselectivity: In molecules with multiple halogen atoms, selective exchange can often be achieved based on the type of halogen (I > Br > Cl) or its electronic environment. harvard.edu

Table 1: Illustrative Conditions for Halogen-Magnesium Exchange This table presents general examples of halogen-magnesium exchange reactions to illustrate the methodology, as specific detailed findings for this compound generation via this exact method are not broadly published in comparative studies.

Organic Halide SubstrateExchange ReagentSolventTemperature (°C)Reaction TimeKey ObservationReference
Aryl Bromidesi-PrMgClTHF-15 to 250.5 - 12 hEffective for a range of substituted aryl bromides. harvard.edu
Functionalized Aryl Iodidesi-PrMgBrTHF-7012 hHigh yields for vinyl iodides with electron-withdrawing groups. harvard.edu
Less Activated Aryl Bromidesi-PrMgCl·LiClTHF-25 to 250.5 - 2 hLiCl addition significantly increases the rate and efficiency of the exchange. clockss.orgresearchgate.net
Dibromoarenesi-PrMgClTHF-78 to 01 - 3 hRegioselective exchange can be directed by chelating groups ortho to one of the bromines. harvard.edu

Reductive Transmetalation Routes for this compound (e.g., from Organozinc Compounds)

Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of an organic ligand from one metal to another. While theoretically a potential route, the generation of a Grignard reagent like this compound via reductive transmetalation from a corresponding organozinc compound is not a standard or synthetically favorable process. The typical direction of transmetalation involves moving from a more electropositive (more reactive) metal to a less electropositive (less reactive) one. Since magnesium is more electropositive than zinc, the equilibrium for transmetalation strongly favors the formation of organozinc compounds from Grignard reagents, not the other way around.

The common and synthetically useful transmetalation process involves the reaction of a Grignard reagent with a zinc salt, such as zinc chloride (ZnCl₂), to produce a diorganozinc (R₂Zn) or an organozinc halide (RZnX). wikipedia.orgrug.nl This reaction is a key step in preparing organozinc reagents for use in various coupling reactions, such as the Negishi coupling. wikipedia.org The formation of the organozinc reagent from the Grignard reagent is efficient and serves to create a more functional-group-tolerant and less reactive organometallic species. d-nb.info

The direct synthesis of organozinc reagents can also be achieved by the insertion of activated zinc metal into an organic halide, a process that can be facilitated by the presence of lithium chloride. wikipedia.orgbeilstein-journals.org These organozinc reagents can then be used in subsequent reactions. researchgate.netslideshare.net

Therefore, while transmetalation is a cornerstone of organometallic synthesis, the specific route from an organozinc precursor to this compound is not a conventional method for its preparation. The established pathway proceeds in the opposite direction.

Table 2: Standard Transmetalation from Grignard Reagents to Organozinc Compounds This table illustrates the conventional direction of transmetalation, which is relevant to the chemistry of both organomagnesium and organozinc compounds.

Starting OrganometallicTransmetalating AgentSolventProductPurpose/ApplicationReference
R-MgX (Grignard Reagent)ZnCl₂THFR-ZnCl or R₂ZnPreparation of organozinc reagents for Negishi coupling. wikipedia.orgrug.nl
Aryl-MgBrZnBr₂THFAryl-ZnBrUsed in Pd-catalyzed cross-coupling reactions. princeton.edu
Transient Grignard Reagent (in situ)ZnCl₂ / LiClTHFOrganozinc HalideFlow chemistry applications for in situ generation and use in cross-coupling. researchgate.net

Elucidating the Mechanistic Underpinnings of 2 Fluorophenethylmagnesium Bromide Reactivity

Comprehensive Analysis of Reaction Pathways in Grignard Additions

The addition of Grignard reagents to carbonyl compounds is a fundamental transformation in organic synthesis. missouri.edu While often depicted as a simple nucleophilic addition, the reality is more complex, with at least two competing mechanistic pathways being widely considered: a polar, two-electron mechanism and a single electron transfer (SET) mechanism. drughunter.comacs.org

Polar Mechanisms (Nucleophilic Addition)

The most commonly depicted pathway for Grignard additions to aldehydes and ketones is the polar, or nucleophilic addition, mechanism. chemistrysteps.comlibretexts.org In this process, the highly polar carbon-magnesium bond of the Grignard reagent positions the carbon atom as a potent nucleophile. chemistrysteps.comlibretexts.org This nucleophilic carbon directly attacks the electrophilic carbonyl carbon of the substrate. chemistrysteps.comlibretexts.org

The reaction is believed to proceed through a six-membered ring transition state, where the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen. chemistrysteps.com This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. libretexts.org The attack results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. missouri.edu For many Grignard reactions, especially with simple aldehydes and ketones, this polar mechanism is the predominant pathway. drughunter.comstackexchange.com

Single Electron Transfer (SET) Mechanisms

An alternative pathway for Grignard additions involves a single electron transfer (SET) from the Grignard reagent to the carbonyl substrate. drughunter.comchemistrysteps.com This mechanism is more likely to occur with substrates that have a low reduction potential, such as aromatic ketones, or with sterically hindered Grignard reagents. acs.org

The SET process initiates the formation of a radical ion pair, consisting of a ketyl radical anion derived from the carbonyl compound and the radical cation of the Grignard reagent. chemistrysteps.comrsc.org This radical pair can then recombine to form the same alkoxide intermediate as in the polar mechanism, or it can undergo other radical-type reactions, leading to side products. nih.gov The detection of radical coupling byproducts in certain Grignard reactions provides evidence for the operation of the SET mechanism. chemistrysteps.com For instance, reactions with sterically hindered ketones may favor the SET pathway. nih.gov

Influence of Substrate Steric and Electronic Factors on Mechanism Selection

The choice between the polar and SET mechanism is heavily influenced by both the steric and electronic properties of the substrate and the Grignard reagent.

Electronic Factors: Substrates with electron-withdrawing groups are more susceptible to SET due to their lower reduction potentials, which stabilizes the resulting radical anion. acs.org Aromatic ketones like benzophenone (B1666685) are classic examples where the SET pathway can be significant. acs.org Conversely, aliphatic aldehydes and ketones generally favor the polar nucleophilic addition pathway. stackexchange.com

Steric Factors: Increased steric hindrance around the carbonyl group can impede the direct nucleophilic attack required by the polar mechanism. nih.gov In such cases, the long-range electron transfer of the SET mechanism may become the more favorable pathway. nih.gov Similarly, bulky Grignard reagents can also promote the SET mechanism. nih.gov

Table 1: Influence of Substrate on Grignard Reaction Mechanism

SubstrateDominant MechanismRationaleCitation
Aliphatic AldehydePolar (Nucleophilic Addition)High reduction potential, less steric hindrance. stackexchange.com
Aliphatic KetonePolar (Nucleophilic Addition)High reduction potential, moderate steric hindrance. stackexchange.com
Aromatic Ketone (e.g., Benzophenone)Single Electron Transfer (SET)Low reduction potential, significant steric hindrance. acs.org
Sterically Hindered KetoneSingle Electron Transfer (SET)Steric hindrance disfavors the close approach required for nucleophilic addition. nih.gov

Specific Mechanistic Considerations for Fluorinated Grignard Reagents

The presence of a fluorine atom in a Grignard reagent, as in 2-Fluorophenethylmagnesium bromide, introduces specific electronic effects that can modulate its reactivity and selectivity.

Impact of Fluorine Substitution on Reagent Reactivity and Selectivity

The high electronegativity of fluorine means it acts as a strong electron-withdrawing group through the inductive effect. In this compound, the fluorine atom on the phenyl ring will decrease the electron density of the aromatic system. This electronic pull can have several consequences:

Nucleophilicity: The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the carbanionic carbon in the Grignard reagent. This is because the inductive effect can be transmitted through the carbon framework, making the carbon less electron-rich and therefore a weaker nucleophile.

Basicity: Grignard reagents are also strong bases. quora.com The reduced electron density on the carbanionic carbon due to the fluorine substituent would also be expected to decrease the basicity of the reagent.

SET Propensity: The presence of the fluorine atom could influence the propensity for single electron transfer. While electron-withdrawing groups on the substrate favor SET, their effect on the Grignard reagent is less straightforward. It has been noted that the fluorination of Grignard reagents can sometimes lead to byproducts resulting from single-electron transfer chemistry, particularly when using certain fluorinating agents. drughunter.com

Table 2: Predicted Effects of Fluorine Substitution on Grignard Reagent Properties

PropertyEffect of Fluorine SubstitutionUnderlying ReasonCitation
NucleophilicitySlightly DecreasedInductive electron-withdrawing effect of fluorine reduces electron density on the carbanionic carbon.
BasicityDecreasedReduced electron density on the carbanionic carbon makes it a weaker base. quora.com
StereoselectivityMay be alteredElectronic and steric changes can influence the transition state geometry. mdpi.com

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Due to the transient nature of reaction intermediates and transition states, computational chemistry has become an invaluable tool for elucidating the complex mechanisms of Grignard reactions. acs.org Density Functional Theory (DFT) calculations are frequently employed to model the reaction pathways and determine the energetics of the polar and SET mechanisms. nih.gov

These computational studies can:

Model the structures of various Grignard reagent species in solution, including monomers and dimers. nih.gov

Calculate the activation energies for both the nucleophilic addition and SET pathways, helping to predict which mechanism is more favorable for a given substrate and reagent. acs.org

Investigate the role of the solvent in the reaction mechanism. nih.gov

Analyze the electronic structure of fluorinated Grignard reagents to quantify the impact of the fluorine substituent on properties like nucleophilicity.

For fluorinated systems, computational studies have been used to understand the mechanism of C-F bond activation, which is a challenging but increasingly important area of research. rsc.org For instance, a combined experimental and computational study on the reaction of fluoroarenes with magnesium-containing reagents determined a concerted SNAr-like pathway. rsc.org Such computational insights are crucial for understanding and predicting the reactivity of fluorinated Grignard reagents like this compound.

Solution-Phase Equilibria and Aggregation Phenomena (e.g., Schlenk Equilibrium)

In solution, this compound, like all Grignard reagents, does not exist as a simple monomeric species. Instead, it is part of a complex and dynamic set of equilibria involving various aggregated and disproportionated forms. This behavior is famously described by the Schlenk equilibrium. wikipedia.orgchemeurope.com

The fundamental Schlenk equilibrium describes the reversible disproportionation of two molecules of the organomagnesium halide (RMgX) into a dialkylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂). wikipedia.org For this compound, this equilibrium can be represented as follows:

2 (2-F-C₆H₄CH₂CH₂MgBr) ⇌ (2-F-C₆H₄CH₂CH₂)₂Mg + MgBr₂

The position of this equilibrium is significantly influenced by several factors, including the solvent, concentration, and temperature. wikipedia.orgfiveable.me In ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), which are typically used for Grignard reactions, the magnesium center is coordinated by solvent molecules. wikipedia.orgacs.org This solvation plays a crucial role in stabilizing the various species in solution. acs.org

Beyond the basic Schlenk equilibrium, Grignard reagents also form various aggregated species, such as dimers, trimers, and higher oligomers, particularly at higher concentrations. wikipedia.orgchemeurope.com These aggregates can involve bridging halide or alkyl groups between magnesium centers. For instance, dimeric structures of the type [RMgX]₂ are common. nih.gov The intricate network of equilibria means that a solution of this compound contains a mixture of multiple, interconverting chemical entities. nih.govresearchgate.net The relative abundance of these species can have a profound impact on the reactivity and reaction mechanisms of the Grignard reagent. fiveable.me

The nature of the organic substituent (the R group) and the halide also modulate the position of the Schlenk equilibrium. nih.govresearchgate.net For aryl Grignard reagents, it has been noted that the equilibrium can be influenced by electronic and steric effects of the substituents on the aromatic ring. researchgate.netresearchgate.net Although this compound is an aralkyl Grignard reagent, the electronic properties of the fluorine-substituted phenyl group likely influence the electron density at the magnesium center and, consequently, the stability of the various species in the Schlenk equilibrium.

The following table summarizes the key species generally considered to be present in a Grignard reagent solution, which would be applicable to this compound in an ethereal solvent.

Species General Formula Description
MonomerRMgXThe basic Grignard reagent, typically solvated.
Dimer(RMgX)₂An aggregate of two Grignard reagent units, often with halide bridges.
DiorganomagnesiumR₂MgA product of the Schlenk equilibrium.
Magnesium HalideMgX₂A product of the Schlenk equilibrium, typically solvated.

It is important to note that the precise distribution and structure of these species for this compound would require specific experimental investigation, for instance, using techniques like ¹⁹F NMR spectroscopy, which has been used to study the interactions of other fluorine-containing compounds. researchgate.net

Applications of 2 Fluorophenethylmagnesium Bromide in Advanced Organic Synthesis

Nucleophilic Additions to Carbonyl and Related Electrophiles

The carbon-magnesium bond in 2-Fluorophenethylmagnesium bromide is highly polarized, rendering the benzylic carbon atom strongly nucleophilic. This characteristic allows it to readily attack electron-deficient centers, such as the carbon atom of carbonyl groups and other related electrophiles. These addition reactions are fundamental in constructing new carbon-carbon bonds and introducing the 2-fluorophenethyl moiety into a variety of molecular scaffolds.

Stereoselective Synthesis via Addition to Chiral Aldehydes and Ketones

The addition of this compound to chiral aldehydes and ketones is a powerful method for the synthesis of enantioenriched secondary and tertiary alcohols, respectively. The stereochemical outcome of these reactions is governed by the principles of asymmetric induction, where the existing stereocenter in the electrophile directs the approach of the Grignard reagent. Models such as Cram's rule, the Felkin-Anh model, and the chelation-controlled model are often employed to predict the major diastereomer formed.

The steric and electronic properties of both the Grignard reagent and the chiral carbonyl compound, as well as the reaction conditions (e.g., solvent, temperature, and the presence of additives), play a crucial role in determining the degree of stereoselectivity. For instance, the choice of solvent can influence the aggregation state of the Grignard reagent and its coordination to the carbonyl oxygen, thereby affecting the transition state geometry and the resulting diastereomeric ratio.

While specific studies detailing the stereoselective addition of this compound to a wide range of chiral aldehydes and ketones are not extensively documented in readily available literature, the general principles of Grignard additions suggest that high levels of diastereoselectivity can be achieved with appropriate substrate control.

Table 1: Theoretical Stereoselective Addition of this compound to a Chiral Aldehyde

Chiral AldehydePredicted Major Diastereomer (Based on Felkin-Anh Model)Predicted Minor Diastereomer
(R)-2-Phenylpropanal(1R,2R)-1-(2-Fluorophenyl)-3-phenylbutan-1-ol(1S,2R)-1-(2-Fluorophenyl)-3-phenylbutan-1-ol

Note: This table is illustrative and based on established models of asymmetric induction. Experimental verification is required.

Reactions with Esters, Lactones, and Acid Chlorides

This compound reacts with esters, lactones, and acid chlorides to afford tertiary alcohols and ketones. The reaction with esters and lactones typically proceeds via a double addition mechanism. The initial nucleophilic attack on the carbonyl carbon results in the formation of a tetrahedral intermediate, which then collapses to form a ketone. A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, yielding a tertiary alcohol after acidic workup. It is often difficult to isolate the ketone intermediate in these reactions due to the high reactivity of the Grignard reagent.

In contrast, the reaction with acid chlorides can be controlled to selectively produce the corresponding ketone. The initial addition of the Grignard reagent to the acid chloride forms a tetrahedral intermediate which, upon collapse, expels the chloride ion to yield the ketone. At low temperatures, the reaction can often be stopped at the ketone stage, as the resulting ketone is generally less reactive than the starting acid chloride. However, if an excess of the Grignard reagent is used or the temperature is not carefully controlled, the ketone can react further to produce the tertiary alcohol.

Table 2: Products from the Reaction of this compound with Various Electrophiles

ElectrophileIntermediate ProductFinal Product (after workup)
Ethyl acetate1-(2-Fluorophenyl)propan-2-one2-(2-Fluorophenethyl)-3-methyl-1-phenylbutan-2-ol
γ-Butyrolactone4-Hydroxy-1-(2-fluorophenyl)pentan-1-one1,4-Bis(2-fluorophenethyl)pentane-1,4-diol
Acetyl chloride1-(2-Fluorophenyl)propan-2-one1-(2-Fluorophenyl)propan-2-one

Carboxylation Reactions with Carbon Dioxide

The reaction of this compound with carbon dioxide (usually in the form of dry ice) is a direct and efficient method for the synthesis of 3-(2-fluorophenyl)propanoic acid. This carboxylation reaction proceeds through the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of CO2. This addition forms a magnesium carboxylate salt, which upon subsequent acidification with a protic acid, yields the corresponding carboxylic acid.

This method is a valuable one-carbon homologation process, extending the carbon chain of the original organic halide by one carbon atom. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), under anhydrous conditions to prevent the premature quenching of the highly reactive Grignard reagent.

A known synthetic route to 3-(2-fluorophenyl)propanoic acid involves the hydrolysis and decarboxylation of diethyl 2-(2-fluorobenzyl)malonate, providing an alternative, albeit multi-step, pathway to the same product that can be achieved in a single step via the carboxylation of this compound.

Utility in Nitrile Additions for Ketone Synthesis

The addition of this compound to nitriles provides a reliable route for the synthesis of ketones. In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. This addition leads to the formation of an intermediate imine magnesium salt. Subsequent hydrolysis of this intermediate, typically under acidic conditions, cleaves the carbon-nitrogen double bond and furnishes the desired ketone.

This method is particularly useful because the reaction generally stops after the first addition, as the intermediate imine salt is less reactive towards the Grignard reagent than the starting nitrile. This allows for the clean synthesis of ketones without the formation of tertiary alcohol byproducts that can occur in reactions with esters. For example, the reaction of this compound with acetonitrile, followed by hydrolysis, would yield 1-(2-fluorophenyl)propan-2-one.

Ring-Opening Reactions of Epoxides and Cyclic Ethers

This compound can act as a nucleophile in the ring-opening of strained cyclic ethers, most notably epoxides. The reaction with epoxides proceeds via an S_N2-type mechanism, where the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a new carbon-carbon bond.

The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom. The product of the reaction, after acidic workup, is a β-substituted alcohol. For instance, the reaction of this compound with propylene oxide would primarily yield 1-(2-fluorophenyl)-3-butanol.

While less reactive than epoxides, other larger cyclic ethers like oxetanes can also undergo ring-opening with Grignard reagents, though typically requiring more forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions

In addition to its role in nucleophilic addition reactions, this compound is a valuable coupling partner in a variety of metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by transition metals such as palladium, nickel, or iron, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

In these catalytic cycles, the Grignard reagent typically participates in a transmetalation step, transferring its organic group from magnesium to the transition metal center. This is followed by reductive elimination, which forms the desired product and regenerates the active catalyst.

Common cross-coupling reactions involving Grignard reagents include the Kumada, Negishi, and Hiyama couplings. For example, in a Kumada-type coupling, this compound could be coupled with an aryl or vinyl halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. These reactions are powerful tools for the synthesis of complex organic molecules, including biaryls and substituted alkenes, which are important motifs in pharmaceuticals and functional materials. The specific reaction conditions, including the choice of catalyst, ligand, and solvent, are critical for achieving high yields and selectivities in these transformations.

Palladium- and Nickel-Catalyzed Carbon-Carbon Bond Formations (e.g., Kumada Coupling)

The Kumada coupling, a foundational reaction in cross-coupling chemistry, facilitates the formation of carbon-carbon bonds between a Grignard reagent and an organic halide, catalyzed by palladium or nickel complexes. As an alkyl Grignard reagent containing β-hydrogens, this compound can participate in these reactions, though careful optimization is required to prevent side reactions such as β-hydride elimination. organic-chemistry.org

Nickel-Catalyzed Systems: Nickel catalysts are frequently employed for cross-coupling reactions involving alkyl Grignard reagents. reddit.com They have proven effective in coupling a range of alkyl magnesium halides with aryl and vinyl halides. reddit.comnih.gov For substrates like this compound, catalysts such as NiCl₂ or Ni(acac)₂ can be used, often enhanced by the presence of an additive. rsc.org For instance, the addition of 1,3-butadiene has been shown to remarkably improve the efficiency of nickel-catalyzed alkyl-alkyl cross-couplings by forming a more reactive catalytic species. rsc.orgnih.gov In some cases, effective coupling can be achieved even without traditional phosphine ligands. escholarship.org

Palladium-Catalyzed Systems: While historically more challenging for alkyl Grignards, significant advances have made palladium-catalyzed Kumada couplings a viable option. wikipedia.org The key to success lies in the use of specialized ligands that promote the desired reductive elimination over β-hydride elimination. organic-chemistry.org Modern catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have expanded the scope of this reaction. wikipedia.org These advanced systems can tolerate a variety of functional groups and enable the coupling of alkyl Grignard reagents with aryl chlorides, bromides, and triflates at room temperature. organic-chemistry.orggoogle.com A patent has described the use of a nickel or palladium complex for the Kumada coupling of a fluorobromobenzene with a thiophene-derived Grignard reagent, illustrating the applicability of this chemistry to fluorinated systems. google.com

Catalyst SystemTypical SubstratesKey Features & AdvantagesReference
NiCl₂(dppe)Alkyl-MgX + Aryl-XClassic, effective catalyst for C(sp²)-C(sp³) coupling; stereospecific variants exist. rsc.org
NiCl₂ + 1,3-butadieneAlkyl-MgX + Alkyl-X/OTsDiene additive significantly enhances reactivity for alkyl-alkyl coupling; phosphine-free. rsc.orgnih.gov
Pd(OAc)₂ + PCy₃Alkyl-MgX + Alkyl-ClBulky phosphine ligand prevents β-hydride elimination, allowing use of alkyl chlorides. organic-chemistry.org
[Pd(allyl)Cl]₂Alkyl-MgX + Alkyl-Br/OTsAllyl-ligated palladium complexes serve as efficient pre-catalysts. acs.org

Iron-Catalyzed Cross-Couplings Involving Alkyl Grignard Reagents

Iron-catalyzed cross-coupling has emerged as a cost-effective, non-toxic, and environmentally sustainable alternative to palladium- and nickel-based systems. rsc.org A significant advantage of iron catalysis is its exceptional performance in C(sp²)-C(sp³) bond formation involving alkyl Grignard reagents that possess β-hydrogens, such as this compound. These reactions are often less prone to the β-hydride elimination that can plague other transition metal systems.

The reactions typically employ simple iron salts like FeCl₃ or Fe(acac)₃ as pre-catalysts and are conducted under mild conditions, often at or below room temperature. rsc.org The efficiency and selectivity of these couplings are frequently enhanced by the use of additives. N,N,N',N'-tetramethylethylenediamine (TMEDA) and N-methylpyrrolidone (NMP) are common choices that have been shown to dramatically improve product yields. More recently, benign cyclic urea ligands like 1,3-dimethyl-2-imidazolidinone (DMI) have been introduced as effective and less toxic alternatives to NMP.

This methodology is compatible with a wide array of functional groups, including esters and nitriles, and has been successfully applied to couple primary and secondary alkyl halides with various aryl Grignard reagents, and vice versa. rsc.org

Iron Pre-catalystAdditiveCoupling PartnersTypical ConditionsReference
FeCl₃TMEDAAlkyl-X + Aryl-MgBrTHF, 0 °C
Fe(acac)₃NMPAlkyl-MgX + Aryl-Cl/OTsTHF/NMP, 0 °C to RT
Fe(acac)₃DMI (cyclic urea)Alkyl-MgX + Aryl-Cl(OBz)THF, 0 °C
FeCl₃NoneAlkyl-MgX + Aryl-Cl/OTfTHF, RT rsc.org

Ligand Design and Catalyst Optimization for Enhanced Selectivity

The success of cross-coupling reactions, particularly with challenging substrates like alkyl Grignards with β-hydrogens, is critically dependent on the design of the catalyst's ligand sphere. The primary goal of ligand optimization is to steer the reaction toward the desired C-C bond formation (reductive elimination) while suppressing unwanted side pathways, most notably β-hydride elimination.

For palladium and nickel catalysis , the evolution from simple monodentate phosphines to more sophisticated ligands has been pivotal. Key developments include:

Bulky, Electron-Rich Phosphines: Ligands such as tricyclohexylphosphine (PCy₃) and ferrocene-based diphosphines (dppf) increase the steric bulk around the metal center. This steric hindrance can destabilize the intermediates that lead to β-hydride elimination and promote the desired reductive elimination step. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with the metal center. This stability can prevent catalyst decomposition and enhance catalytic activity, allowing for the efficient coupling of traditionally difficult substrates like aryl chlorides and methoxyarenes with alkyl Grignards.

Diene Additives: In certain nickel-catalyzed systems, the addition of a simple diene like 1,3-butadiene, in place of a formal ligand, can generate a highly active, low-valent nickel species that excels in alkyl-alkyl coupling. rsc.orgnih.gov

For iron catalysis , while many reactions proceed efficiently with simple iron salts, performance is often dramatically improved with additives that act as ligands or co-solvents:

Amine Additives: TMEDA is a classic bidentate amine ligand that coordinates to the iron center, modifying its reactivity and preventing catalyst agglomeration, leading to higher yields.

Urea-Based Ligands: In an effort to develop greener protocols, cyclic ureas like DMI have been identified as highly effective ligands/additives for iron-catalyzed couplings, offering a less toxic yet equally potent alternative to the widely used NMP.

MetalLigand/Additive ClassExample(s)Effect on Selectivity/ActivityReference
Palladium/NickelBulky DiphosphinesdppfFacilitates reductive elimination over β-hydride elimination via wide bite angle.
NickelN-Heterocyclic CarbenesICy (1,3-dicyclohexylimidazol-2-ylidene)Enables C-O bond cleavage and coupling of alkyl Grignards with anisoles.
NickelDiene Additives1,3-butadieneGenerates a highly active Ni(0) species for efficient alkyl-alkyl coupling. rsc.orgnih.gov
IronDiaminesTMEDAImproves yield and reaction rate in alkyl-aryl couplings.
IronCyclic UreasDMIActs as a green, effective alternative to NMP, enhancing selectivity.

Transmetalation Reactions with Main Group and Transition Metals

Transmetalation is the fundamental step in any cross-coupling reaction where the organic moiety is transferred from one metal to another. For this compound, this process typically involves the transfer of the 2-fluorophenethyl group from magnesium to the transition metal catalyst (e.g., Pd, Ni, Fe). However, this Grignard reagent can also be used to generate other, often more stable or selectively reactive, organometallic reagents through transmetalation with various main group and transition metal salts.

Transmetalation to Zinc: Reacting this compound with a zinc salt, such as zinc chloride (ZnCl₂), results in a boron-to-zinc transmetalation to form the corresponding 2-fluorophenethylzinc bromide. google.com This organozinc reagent is generally less reactive and more tolerant of functional groups than its Grignard precursor. It can then be used in Negishi cross-coupling reactions, providing an alternative route for C-C bond formation.

Transmetalation to Boron: The synthesis of organoboron compounds from Grignard reagents is a well-established and powerful method. This compound can react with boronic esters like pinacolborane (HBpin) or trialkyl borates like trimethyl borate to yield the corresponding 2-fluorophenethylboronic ester. organic-chemistry.org This transformation converts the highly reactive Grignard reagent into a stable, versatile organoboron species that can be purified, stored, and subsequently used in a wide range of reactions, most notably the Suzuki-Miyaura coupling. The reaction proceeds with retention of configuration at the carbon center. rsc.org

Transmetalation to Copper: The reaction of Grignard reagents with copper salts (e.g., CuI, CuBr) generates organocuprates. These reagents have a distinct reactivity profile, excelling in conjugate addition reactions and couplings with acid chlorides, offering a complementary synthetic utility.

Synthesis of Specialized Fluorinated Organic Building Blocks and Advanced Intermediates

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, there is high demand for versatile fluorinated building blocks that can be readily incorporated into complex molecular architectures.

This compound is an ideal precursor for the synthesis of such specialized building blocks. By employing the cross-coupling methodologies described in the preceding sections, the 2-fluorophenethyl group can be precisely installed onto a variety of molecular scaffolds.

For example:

Kumada or Iron-catalyzed coupling with diverse aryl or heteroaryl halides can generate a library of 1-(2-fluorophenethyl)-substituted (hetero)arenes. These structures are common cores in many pharmaceutical agents.

Coupling with vinyl halides provides access to fluorinated allylic benzene derivatives, which are versatile intermediates for further synthetic transformations.

Reaction with functionalized electrophiles (e.g., those containing ester, nitrile, or ether groups, tolerated by modern iron and palladium catalytic systems) allows for the direct synthesis of complex, polyfunctional fluorinated molecules. organic-chemistry.orgrsc.org

The products of these reactions are not typically end-products themselves but rather advanced intermediates, primed for subsequent functionalization, making this compound a valuable tool for accelerating the discovery and development of new fluorinated drugs, agrochemicals, and materials.

Reactant for this compoundReaction TypeResulting Building Block ClassPotential Application
4-BromopyridineKumada Coupling (Ni or Pd)4-(2-Fluorophenethyl)pyridinePharmaceutical intermediates
Methyl 4-chlorobenzoateIron-Catalyzed CouplingMethyl 4-(2-fluorophenethyl)benzoateAdvanced intermediates for APIs
(E)-1-Bromo-2-phenyletheneKumada Coupling (Ni or Pd)(E)-1-(2-Fluorophenethyl)-2-phenyletheneStilbene analogues for materials science
Pinacolborane (HBpin)Transmetalation to Boron2-(2-Fluorophenethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneVersatile reagent for Suzuki couplings

Analytical and Spectroscopic Characterization of 2 Fluorophenethylmagnesium Bromide and Its Reaction Intermediates

Quantitative Determination of Reagent Concentration

The accurate determination of the concentration of 2-Fluorophenethylmagnesium bromide is crucial for stoichiometric control in subsequent reactions. Titrimetric methodologies are commonly employed for this purpose.

Titration remains a reliable and accessible method for quantifying Grignard reagents. The fundamental principle involves the reaction of the Grignard reagent with a known amount of a protic acid or an indicator that undergoes a distinct color change upon reaction.

Titration with Benzoic Acid:

While the direct titration of a Grignar-d reagent with a standard solution of benzoic acid is not a common method, the underlying principle involves the acid-base reaction between the strongly basic Grignard reagent and the carboxylic acid. A more frequent application of benzoic acid in the context of Grignard reagents is its formation by the reaction of the Grignard reagent with carbon dioxide (dry ice), followed by an acidic workup. ucalgary.cagmu.eduucalgary.ca This reaction can be used to indirectly determine the amount of active Grignard reagent by isolating and quantifying the resulting benzoic acid.

The reaction proceeds as follows:

C₆H₄FCH₂CH₂MgBr + CO₂ → C₆H₄FCH₂CH₂CO₂MgBr C₆H₄FCH₂CH₂CO₂MgBr + H⁺ → C₆H₄FCH₂CH₂CO₂H + Mg²⁺ + Br⁻

A typical procedure for the synthesis of a carboxylic acid from a Grignard reagent involves reacting the Grignard solution with an excess of solid carbon dioxide. ucalgary.ca After the reaction is complete, an aqueous acid work-up is performed to protonate the carboxylate salt. chem21labs.com The resulting carboxylic acid can then be isolated and its quantity determined, which directly correlates to the amount of the initial Grignard reagent.

Titration with 2-Hydroxybenzaldehyde Phenylhydrazone:

A more direct and widely used titrimetric method for Grignard reagents utilizes indicators that produce a distinct color change at the endpoint. Salicylaldehyde (B1680747) phenylhydrazone (which is the same as 2-hydroxybenzaldehyde phenylhydrazone) has been demonstrated as an effective indicator for the titration of a variety of organometallic reagents, including Grignard reagents. scribd.comcatapowerinc.com

The procedure involves dissolving a precisely weighed sample of the indicator in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. scribd.com The Grignard solution, in this case, this compound, is then added dropwise from a syringe. The initial reaction forms a monoanion, resulting in a yellow solution. The endpoint is signaled by a sharp color change to a bright golden orange, which indicates the formation of the dianion upon the addition of a slight excess of the Grignard reagent. scribd.com This method is advantageous as the indicator itself is the titrant, simplifying the experimental setup. catapowerinc.com

A general procedure for this titration is as follows:

An accurately weighed amount (typically 60-80 mg) of salicylaldehyde phenylhydrazone is dissolved in freshly distilled THF (e.g., 10 mL) under a nitrogen atmosphere. scribd.com

The this compound solution is added slowly via a gastight syringe with stirring.

The endpoint is reached when the initial yellow color of the solution permanently changes to a bright golden orange. scribd.com

The concentration of the Grignard reagent is then calculated based on the volume of the titrant added and the initial mass of the indicator.

Titration MethodPrincipleEndpoint Indication
Reaction with CO₂ (to form Benzoic Acid)Acid-base reaction; formation of a carboxylic acidIndirect; requires isolation and quantification of the product
With 2-Hydroxybenzaldehyde PhenylhydrazoneDeprotonation of the indicatorColor change from yellow to golden orange

Spectroscopic Probing of Solution Structure and Reactivity

Spectroscopic techniques are indispensable for gaining insight into the molecular structure of this compound and for identifying the products of its reactions.

NMR spectroscopy is a powerful tool for characterizing organometallic compounds. For this compound, both ¹H and ¹⁹F NMR would be particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of the phenethyl group. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons (—CH₂CH₂—) would exhibit characteristic multiplets, with their chemical shifts influenced by the adjacent aromatic ring and the magnesium-bound carbon. Quenching a small aliquot of the reaction mixture can be used to monitor the progress of the Grignard formation. orgsyn.org

¹⁹F NMR Spectroscopy: Due to the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and valuable technique for characterizing this compound. wikipedia.orgdiva-portal.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.orgrsc.org The chemical shift of the fluorine atom would be indicative of its electronic environment. For organofluorine compounds, ¹⁹F chemical shifts typically range from -50 to -220 ppm. wikipedia.org The coupling between the fluorine nucleus and the adjacent protons (¹H-¹⁹F coupling) would provide further structural information. wikipedia.org Broadband, phase-sensitive 2D NMR experiments can provide a wealth of information, including ¹H, ¹³C, and ¹⁹F chemical shifts, as well as various coupling constants (JHF, JHH, and JFC). nih.gov

Illustrative ¹H and ¹⁹F NMR Data for a Structurally Similar Compound (e.g., a fluorinated phenethyl derivative after reaction and workup):

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H7.20-7.00mAromatic protons
¹H2.85tJ = 7.5-CH₂-Ar
¹H4.50tJ = 7.5-CH₂-X
¹⁹F-115.0mAr-F

Note: This is hypothetical data for illustrative purposes.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. wikipedia.org For this compound, the IR spectrum would be dominated by the vibrations of the aromatic ring and the C-H bonds of the ethyl chain. The C-F stretching vibration would also be present, typically in the region of 1000-1400 cm⁻¹. scilit.comresearchgate.net The spectrum of the Grignard reagent itself may be complex due to the Schlenk equilibrium and solvent coordination. However, IR spectroscopy is particularly useful for monitoring the progress of a reaction, for instance, by observing the disappearance of the C-Br stretching vibration of the starting material (2-fluorophenethyl bromide) and the appearance of new bands associated with the reaction product. wikipedia.org

Characteristic IR Absorption Bands for a Fluorinated Aromatic Compound:

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
2960-2850Aliphatic C-H stretch
1600-1450Aromatic C=C stretch
1400-1000C-F stretch

Note: This is a generalized table. Specific peak positions can vary.

Mass spectrometry is a powerful technique for determining the molecular weight and structure of reaction products. Typically, the Grignard reagent itself is too reactive to be analyzed directly by conventional MS techniques. However, the products of its reactions can be readily analyzed. After a reaction is quenched, the resulting organic products can be separated and introduced into the mass spectrometer.

For example, if this compound is reacted with an aldehyde or ketone, the resulting alcohol can be analyzed. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the alcohol, and the fragmentation pattern would provide structural information. GC-MS is a particularly useful combination where the reaction mixture is first separated by gas chromatography and then the individual components are analyzed by mass spectrometry. rsc.orgresearchgate.net This allows for the identification of the main product as well as any byproducts or unreacted starting materials. acs.org

Hypothetical Mass Spectrum Data for a Product of a Grignard Reaction:

m/zInterpretation
[M]+Molecular ion peak
[M-18]+Loss of H₂O (for an alcohol product)
[M-C₂H₄F]+Loss of the fluorophenethyl group

Note: The fragmentation pattern is highly dependent on the specific structure of the product.

Chromatographic Separations for Product Analysis and Purity Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture, which allows for the purification of the desired product and the assessment of the purity of the starting materials and products.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used chromatographic methods in this context.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used to analyze the purity of the Grignard reagent solution (after quenching a sample) and to monitor the progress of a reaction. acs.org For instance, HPLC analysis of commercial Grignard reagents has revealed the presence of significant amounts of impurities, such as byproducts from Wurtz coupling. rsc.orgresearchgate.net A typical HPLC analysis would involve injecting a quenched sample of the reaction mixture onto a column and eluting the components with a suitable mobile phase. The detector (e.g., UV-Vis) would then quantify the amount of each component.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing the products of Grignard reactions. rsc.orgresearchgate.net The volatile components of a quenched reaction mixture are separated in the gas phase based on their boiling points and interactions with the stationary phase of the column. This allows for the identification and quantification of the desired product, unreacted starting materials, and any volatile byproducts. acs.org

Typical Chromatographic Conditions for Analysis of a Grignard Reaction Mixture:

TechniqueColumnMobile Phase/Carrier GasDetector
HPLCC18 reverse-phaseAcetonitrile/Water gradientUV-Vis
GC-MSCapillary column (e.g., DB-5)HeliumMass Spectrometer

Note: These are general conditions and would need to be optimized for the specific analysis.

Emerging Research Frontiers and Future Prospects for 2 Fluorophenethylmagnesium Bromide Chemistry

Sustainable Synthesis and Green Chemistry Approaches for Organomagnesium Reagents

The principles of green chemistry are increasingly influencing the synthesis of organometallic compounds, including Grignard reagents like 2-Fluorophenethylmagnesium bromide. A primary focus has been the replacement of traditional ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), with more environmentally benign alternatives. sigmaaldrich.comriekemetals.comresearchgate.net

Another green chemistry approach gaining traction is mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. nih.gov Ball milling techniques have been successfully employed for the synthesis of various Grignard reagents, and this solvent-free method could be extended to the preparation of this compound, thereby reducing volatile organic compound (VOC) emissions and simplifying purification. nih.gov

SolventSourceBoiling Point (°C)Water Solubility (% at 20°C)Key Advantages for Grignard Synthesis
Tetrahydrofuran (THF) Petrochemical66InfiniteGood solubility for many Grignard reagents.
2-Methyltetrahydrofuran (2-MeTHF) Renewable (e.g., corncobs)804.1Higher reaction temperatures, easier drying and recovery, improved yields for some Grignards. chempoint.com
Cyclopentyl methyl ether (CPME) Petrochemical1061.1Resists peroxide formation, high boiling point, low water miscibility. sigmaaldrich.com

This table provides a comparative overview of solvents relevant to the sustainable synthesis of Grignard reagents.

Development of Enantioselective Applications of Fluorinated Grignards

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. The enantioselective addition of Grignard reagents to carbonyl compounds to produce chiral alcohols is a powerful synthetic tool. mmu.ac.ukacs.orgnih.govmdpi.comrsc.org The development of chiral ligands that can effectively control the stereochemical outcome of the reaction is a key area of research. mmu.ac.uknih.govrsc.org

For this compound, its application in enantioselective additions to aldehydes and ketones holds significant promise for the synthesis of fluorinated chiral alcohols. The fluorine atom can influence the electronic and steric environment of the Grignard reagent, potentially leading to unique reactivity and selectivity profiles.

Recent advancements have seen the design of new classes of chiral ligands, such as those derived from 1,2-diaminocyclohexane (1,2-DACH), which have shown high enantioselectivity in the addition of both aliphatic and aromatic Grignard reagents to ketones. nih.govrsc.org The application of these and other sophisticated ligand systems to the reactions of this compound is a fertile ground for future research, potentially enabling the modular construction of a wide array of structurally diverse and highly enantioenriched fluorinated tertiary alcohols. nih.govrsc.org

Flow Chemistry and Continuous Processing Methodologies in Grignard Reactions

Traditional batch processing of Grignard reactions can be challenging to scale up due to their often highly exothermic nature and the potential for side reactions. chemicalprocessing.com Flow chemistry, or continuous processing, offers a safer, more efficient, and scalable alternative. chemicalprocessing.comvapourtec.comvapourtec.comacs.org

The continuous synthesis of Grignard reagents, including potentially this compound, has been successfully demonstrated using packed-bed reactors containing magnesium turnings. vapourtec.comvapourtec.comrsc.org In this setup, the corresponding organic halide is flowed through the magnesium bed, allowing for precise control over reaction temperature and residence time. chemicalprocessing.comrsc.org This methodology not only enhances safety by minimizing the volume of the highly reactive Grignard reagent at any given time but can also improve product purity by reducing the formation of byproducts like Wurtz coupling products. chemicalprocessing.comrsc.org

A pilot plant developed by the Fraunhofer Institute for Microengineering and Microsystems (IMM) has shown the scalability of this approach, with the potential for producing significant quantities of Grignard reagents in a continuous fashion. chemicalprocessing.com The implementation of such flow chemistry systems for the on-demand generation and subsequent in-line reaction of this compound could streamline multi-step synthetic sequences and facilitate its use in industrial applications. vapourtec.comvapourtec.com

ParameterBatch ProcessingFlow Chemistry
Safety Higher risk due to large reaction volumes and exothermicity. chemicalprocessing.comEnhanced safety due to small reactor volumes and better heat control. chemicalprocessing.comvapourtec.com
Scalability Can be challenging and require significant process redesign.More straightforward scalability by extending run time or "numbering-up" reactors. researchgate.net
Product Purity Prone to side reactions like Wurtz coupling. rsc.orgOften higher purity due to controlled conditions and short residence times. chemicalprocessing.comrsc.org
Process Control Less precise control over temperature and mixing.Precise control over reaction parameters. researchgate.net

This table compares key aspects of batch versus flow processing for Grignard reactions.

Novel Catalytic Systems for Enhanced Reactivity and Selectivity in Fluorinated Systems

While Grignard reagents are inherently reactive, the use of transition metal catalysts can significantly expand their synthetic utility, particularly in cross-coupling reactions. researchgate.netnih.govacs.orgscispace.comnih.gov Nickel-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, have proven to be highly effective for the formation of carbon-carbon bonds between Grignard reagents and organic halides. researchgate.netnih.govscispace.com

For this compound, nickel catalysis could enable its efficient coupling with a wide range of aryl and vinyl halides, providing access to a diverse array of fluorinated compounds. Recent research has focused on the development of more active and versatile nickel catalysts, including those that can activate challenging C–O bonds in substrates like anisoles. acs.org The use of specific ligands, such as 1,3-dicyclohexylimidazol-2-ylidene, has been shown to be crucial for achieving high efficiency in these transformations. acs.org

Furthermore, dual catalytic systems, for instance combining nickel and cobalt catalysts, have emerged for cross-electrophile couplings, offering new possibilities for the selective reaction of different electrophiles in a one-pot procedure. nih.gov The exploration of these advanced catalytic systems for reactions involving this compound is a promising direction for future research, aiming to enhance its reactivity and expand its applications in the synthesis of complex molecules.

Advanced Computational Modeling and Machine Learning in Reaction Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. rsc.orgnih.govmit.eduarxiv.orgresearchgate.netchemrxiv.orgrsc.orgresearchgate.netarxiv.org For Grignard reagents, computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, the structure of intermediates, and the factors governing stereoselectivity. researchgate.net

In the context of this compound, DFT calculations could be employed to elucidate the influence of the fluorine substituent on the reagent's structure, stability, and reactivity. Such studies can help in rationalizing experimental observations and in the design of more efficient and selective reactions.

More recently, machine learning (ML) has emerged as a powerful approach for predicting reaction outcomes and optimizing reaction conditions. nih.govmit.eduarxiv.orgresearchgate.netchemrxiv.orgrsc.orgresearchgate.netarxiv.org By training neural networks on large datasets of known reactions, ML models can learn to predict the major products of a given set of reactants with increasing accuracy. nih.govmit.edu For the chemistry of this compound, ML models could be developed to predict its reactivity with various electrophiles, identify optimal reaction conditions, and even suggest novel synthetic applications. The integration of mechanistic modeling with machine learning holds the potential to significantly accelerate the discovery and development of new reactions involving this and other fluorinated Grignard reagents. chemrxiv.orgrsc.orgresearchgate.net

Computational ApproachApplication to this compound Chemistry
Density Functional Theory (DFT) Elucidating reaction mechanisms, understanding the role of the fluorine substituent, predicting transition state structures and energies. researchgate.net
Machine Learning (ML) Predicting reaction outcomes, optimizing reaction conditions (e.g., solvent, catalyst), discovering novel reactions. nih.govmit.eduarxiv.org
Hybrid Models (DFT + ML) Accelerating the prediction of high-level properties like activation energies at a lower computational cost. chemrxiv.orgrsc.orgresearchgate.net

This table outlines the potential applications of different computational approaches in the study of this compound.

Q & A

Basic: What are the critical safety protocols for handling 2-fluorophenethylmagnesium bromide in laboratory settings?

Answer:
this compound, as a Grignard reagent, is highly reactive with water, oxygen, and acidic protons. Key safety measures include:

  • Storage: Use anhydrous solvents (e.g., THF or diethyl ether) under inert gas (argon/nitrogen) at -20°C to prevent decomposition .
  • Handling: Employ Schlenk-line techniques or gloveboxes for transfers. Use flame-resistant lab coats, face shields, and chemically resistant gloves .
  • Fire Safety: Avoid water-based extinguishers. Use dry sand or Class D fire extinguishers for magnesium-containing reagent fires .

Contradiction Note: suggests CO₂ is suitable for extinguishing allylmagnesium bromide fires, but Grignard reagents typically react with CO₂. Verify reagent-specific flammability data before use.

Basic: How is this compound synthesized, and what purity validation methods are recommended?

Answer:
Synthesis Protocol:

React 2-fluorophenethyl bromide with magnesium turnings in anhydrous THF or diethyl ether under inert atmosphere.

Monitor reaction initiation via exothermicity and color change (grayish solution).
Purity Validation:

  • Titration: Use Gilman’s method (quenching with iodine) to quantify active Mg .
  • GC-MS/NMR: Analyze for residual starting material or byproducts (e.g., biphenyl derivatives) .

Advanced: How does the fluorination at the ortho position influence the nucleophilicity and reaction selectivity of this Grignard reagent?

Answer:
The electron-withdrawing fluorine atom at the ortho position reduces electron density on the benzylic carbon, moderating nucleophilicity compared to non-fluorinated analogs. This enhances selectivity in:

  • Cross-Coupling Reactions: Lower reactivity minimizes undesired side reactions with sterically hindered electrophiles .
  • Aldehyde/Ketone Additions: Fluorine’s inductive effect stabilizes transition states, improving yields in stereoselective syntheses .
    Experimental Validation: Compare kinetic studies (e.g., reaction rates with benzaldehyde) against phenylmagnesium bromide controls .

Advanced: What are the common competing reactions or decomposition pathways observed with this compound, and how can they be mitigated?

Answer:
Competing Pathways:

  • Protonolysis: Reaction with trace moisture yields 2-fluorophenethyl alcohol.
  • Oxidation: Forms 2-fluorophenethyl oxide or bromide upon air exposure .
  • Wurtz Coupling: Dimerization occurs at elevated temperatures or prolonged reaction times.
    Mitigation Strategies:
  • Use rigorously dried solvents and substrates.
  • Maintain low temperatures (-10°C to 0°C) during slow electrophile addition .

Basic: What analytical techniques are most effective for characterizing this compound and its reaction products?

Answer:

  • NMR Spectroscopy: ¹⁹F NMR (δ ~ -110 ppm) confirms fluorine presence; ¹H NMR detects benzylic protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry: High-resolution MS identifies molecular ions (e.g., [M-Br]⁺ for Grignard species) .
  • Titration: Quantify active Mg using ketone quenching followed by acid-base titration .

Advanced: How can researchers optimize reaction conditions for this compound in large-scale syntheses?

Answer:
Key Parameters:

  • Solvent Choice: THF improves solubility but may require lower temperatures (-30°C) to suppress side reactions. Diethyl ether offers faster initiation .
  • Substrate Equivalents: Use 1.1–1.3 equivalents of Grignard reagent to minimize excess Mg residues.
  • Workup: Quench with saturated NH₄Cl to precipitate Mg salts and isolate products via extraction .

Basic: What are the recommended disposal methods for this compound waste?

Answer:

  • Quenching: Slowly add waste to an ice-cold, stirred mixture of isopropanol/water (1:1) to neutralize reactive Mg.
  • Disposal: Transfer neutralized solution to halogenated waste containers. Avoid direct disposal into drains .

Advanced: How does the stability of this compound compare to other fluorinated Grignard reagents in long-term storage?

Answer:

  • Stability: The ortho-fluorine group increases steric hindrance, slowing decomposition compared to para-fluorinated analogs (e.g., 4-fluorophenylmagnesium bromide) .
  • Decomposition Products: Over weeks, hydrolysis yields 2-fluorophenethyl alcohol (identified via GC-MS) .
  • Storage Lifespan: Solutions in THF retain >90% activity for 1 month at -20°C under argon .

Advanced: What strategies resolve contradictions in reported reactivity data for fluorinated Grignard reagents?

Answer:
Discrepancies often arise from solvent purity, trace moisture, or substrate compatibility. Resolve via:

  • Control Experiments: Compare results using rigorously dried vs. standard-grade solvents .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to track reagent degradation during reactions .

Basic: What are the first-aid measures for accidental exposure to this compound?

Answer:

  • Skin Contact: Rinse with copious water for 15 minutes; remove contaminated clothing .
  • Eye Exposure: Flush with saline solution; seek immediate medical attention .
  • Ingestion: Do not induce vomiting; administer water and consult poison control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.